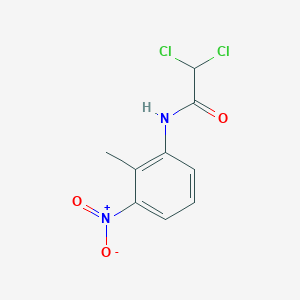![molecular formula C15H12ClF2NO2 B5818141 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as DFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFMA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known to selectively target estrogen receptors in the body. In
作用机制
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide selectively targets estrogen receptors in the body. It has been shown to act as an estrogen receptor agonist in some tissues and an antagonist in others. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking the action of estrogen on these cells. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the proliferation of breast cancer cells and induce apoptosis in these cells. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to reduce bone loss in animal models of osteoporosis. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized properties. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications, which makes it a useful compound for investigating the mechanisms of action of SERMs. However, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide also has some limitations. It is not as potent as some other SERMs, which may limit its usefulness in some experiments. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has not been extensively studied in humans, which may limit its potential for clinical use.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. One potential direction is to investigate its potential use as a treatment for other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide in humans.
合成方法
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroacetophenone with 2-(difluoromethoxy)aniline in the presence of a base, such as potassium carbonate, to yield 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product can be purified using column chromatography to obtain a pure form of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide.
科学研究应用
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for breast cancer. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for its potential use as a treatment for osteoporosis.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-11-7-5-10(6-8-11)9-14(20)19-12-3-1-2-4-13(12)21-15(17)18/h1-8,15H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDKTONHDTPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)



![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)